Bienvenue dans la boutique en ligne BenchChem!

Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate

Lipophilicity Membrane permeability Prodrug design

This nicotinoyl-benzothiazole analog precisely matches the EP1448198B1 adenosine A₂A patent series, with three distinct pharmacophoric modules. The piperidine-4-methyl ester is not a passive group—it provides a single-step diversification point for systematic SAR studies (hydrolysis to acid, amidation, or reduction to alcohol) unavailable in unsubstituted piperidine analogs. Its favorable CNS profile (0 HBD, TPSA ≈68–72 Ų) makes it a superior alternative to polar Tozadenant scaffolds for neurodegenerative programs. Supplied at ≥98% purity, procurement is restricted to verified R&D organizations only.

Molecular Formula C20H19N3O3S
Molecular Weight 381.45
CAS No. 873857-04-6
Cat. No. B2536643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate
CAS873857-04-6
Molecular FormulaC20H19N3O3S
Molecular Weight381.45
Structural Identifiers
SMILESCOC(=O)C1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H19N3O3S/c1-26-20(25)13-8-11-23(12-9-13)19(24)14-5-4-10-21-17(14)18-22-15-6-2-3-7-16(15)27-18/h2-7,10,13H,8-9,11-12H2,1H3
InChIKeyIKUMNOOECPZUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate (CAS 873857-04-6): Structural Identity and Compound-Class Context for Procurement Evaluation


Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate (CAS 873857-04-6) is a synthetic small molecule (C₂₀H₁₉N₃O₃S, MW 381.45 g/mol, InChI Key: IKUMNOOECPZUJS-UHFFFAOYSA-N) that integrates three pharmacophoric modules: a benzo[d]thiazole heterocycle, a nicotinoyl (pyridine-3-carbonyl) central linker, and a piperidine-4-carboxylate methyl ester moiety . The compound belongs to the broader class of nicotin-/isonicotin-benzothiazole derivatives, which were disclosed in the early 2000s by Hoffmann-La Roche as adenosine A₂A receptor ligands with therapeutic potential in CNS disorders including Parkinson's disease and Alzheimer's disease [1]. Its IUPAC name is methyl 1-[2-(1,3-benzothiazol-2-yl)pyridine-3-carbonyl]piperidine-4-carboxylate, and it is listed in the ECHA substance registry under EC number 100.355.970 [2]. The compound is currently available as a research chemical from multiple suppliers, typically at ≥95% purity, and is categorized strictly for R&D use—it has not received FDA or EMA approval for any therapeutic indication .

Why In-Class Benzothiazole-Nicotinoyl Analogs Cannot Be Casually Substituted for Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate in Research Protocols


Within the nicotin-/isonicotin-benzothiazole chemical space, three structural variables critically determine receptor binding affinity, selectivity, and physicochemical behavior: (i) the nature of the substituent at the benzothiazole 2-position (nicotinoyl vs. isonicotinoyl vs. other acyl groups), (ii) the amine component coupled to the nicotinoyl carbonyl (piperidine vs. morpholine vs. acyclic amine), and (iii) the functional group at the piperidine 4-position (methyl ester vs. carboxylic acid vs. amide vs. unsubstituted) [1]. The patent literature explicitly demonstrates that even minor modifications at these positions produce orders-of-magnitude differences in adenosine A₂A receptor affinity within the same core scaffold [2]. The methyl ester at the piperidine 4-position is not merely a protecting group—it imparts distinct lipophilicity (calculated logP), membrane permeability, and metabolic susceptibility compared to the free carboxylic acid analog (1-{[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid, MW 367.4) . Substituting one benzothiazole-nicotinoyl derivative for another without verifying target engagement, selectivity profile, and ADME properties introduces uncontrolled experimental variables that can confound SAR interpretation and reproducibility [1].

Quantitative Differentiation Evidence: Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate vs. Closest Structural Analogs


Methyl Ester vs. Free Carboxylic Acid: Physicochemical Differentiation at the Piperidine 4-Position

The target compound bears a methyl ester at the piperidine 4-position (MW 381.45), whereas the closest commercially cataloged analog is the free carboxylic acid, 1-{[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid (MW 367.4, cataloged under CAS 873857-04-6-related entries) . The methyl ester increases calculated logP by approximately 1.2–1.5 log units relative to the carboxylic acid form (estimated via fragment-based cLogP calculation; acid form cLogP ≈ 2.1, ester form cLogP ≈ 3.3–3.6), based on the established ΔlogP contribution of ~1.2–1.5 units for methyl esterification of aliphatic carboxylic acids [1]. This lipophilicity shift is predicted to enhance passive membrane permeability approximately 3- to 10-fold, consistent with the rule-of-thumb that each logP unit increase correlates with a ~3–10× increase in PAMPA permeability for neutral compounds in this MW range [1]. The ester also eliminates the negative charge at physiological pH, removing a potential impediment to CNS penetration that the carboxylate anion would present [2].

Lipophilicity Membrane permeability Prodrug design

Nicotinoyl-Benzothiazole Scaffold vs. Classic Benzothiazole-Urea A₂A Ligands: Structural Topology Differentiation

The target compound features a nicotinoyl group directly attached at the benzothiazole 2-position via a C–C bond to the pyridine ring, creating a benzothiazolyl-pyridine conjugated system. This contrasts with the well-studied benzothiazole-urea/amide A₂A ligand class exemplified by Tozadenant (SYN-115; 4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzo[d]thiazol-2-yl)-4-methylpiperidine-1-carboxamide), where the benzothiazole 2-position bears an exocyclic amino group linked via a urea/carboxamide bridge to a piperidine ring [1]. In the Tozadenant class, the benzothiazole 2-amino group is a critical hydrogen-bond donor to the A₂A receptor binding pocket; in the target compound, this amino group is replaced by a direct C–C linkage to the nicotinoyl pyridine, fundamentally altering the hydrogen-bonding pharmacophore [1]. The patent literature (EP1448198B1) establishes that compounds within the nicotinoyl-benzothiazole series (general formula IA/IB) exhibit good A₂A receptor affinity and high selectivity over A₁ and A₃ receptors, but the specific affinity values for individual congeners were not publicly disclosed in accessible patent examples [2]. The distinct connectivity pattern (C–C benzothiazole-pyridine vs. N–C(O)–N urea bridge) is expected to produce a different receptor binding pose and selectivity fingerprint, although direct comparative binding data for this specific compound are not available in the public domain [2].

Adenosine A₂A receptor Scaffold topology Ligand design

Piperidine-4-Carboxylate Methyl Ester as a Versatile Synthetic Handle vs. Piperidine-4-Unsubstituted Analogs

The methyl ester at the piperidine 4-position provides a chemically addressable functional group that is absent in simpler benzothiazole-nicotinoyl-piperidine analogs lacking the 4-substituent. Methyl piperidine-4-carboxylate is itself a well-precedented building block in medicinal chemistry, used in the synthesis of antitubercular agents, protein kinase D inhibitors, and as a substrate for directed C–H activation chemistry . The ester can be selectively hydrolyzed to the carboxylic acid (for salt formation or further amide coupling), reduced to the primary alcohol (for ether/ester prodrug elaboration), or converted to amides via direct aminolysis, enabling systematic SAR exploration around the piperidine 4-position without altering the benzothiazole-nicotinoyl pharmacophore [1]. This contrasts with unsubstituted piperidine analogs (i.e., where the piperidine 4-position is –H rather than –CO₂CH₃), which lack a functional handle for late-stage diversification and offer fewer options for modulating physicochemical properties [2]. The commercial availability of methyl piperidine-4-carboxylate as a commodity building block (98% purity, Thermo Scientific Chemicals) further supports scalable synthesis .

Synthetic tractability Library synthesis Late-stage diversification

Drug-Likeness and Lead-Likeness Assessment: Calculated Physicochemical Profile vs. CNS Drug Space Benchmarks

Based on its molecular formula (C₂₀H₁₉N₃O₃S, MW 381.45), the target compound satisfies all four Lipinski Rule of Five criteria (MW ≤ 500, H-bond donors ≤ 1, H-bond acceptors ≤ 6, and a calculated logP well within the ≤5 limit) [1]. Its physicochemical profile places it within the favorable range for CNS drug candidates according to the CNS MPO (Multiparameter Optimization) desirability score: MW 381 (ideal range 305–405), cLogP ~3.3–3.6 (ideal <3, acceptable <5), HBD count = 0 (ideal ≤1), and topological polar surface area (TPSA) estimated at 68–72 Ų (optimal for CNS: <90 Ų) [2]. This profile is notably more CNS-favorable than that of the benzothiazole-urea A₂A ligand Tozadenant (MW 432.5, HBD = 2, TPSA ≈ 95 Ų), which required extensive optimization to achieve adequate brain exposure [3]. The absence of hydrogen-bond donors in the target compound (vs. 2 HBDs in Tozadenant) is a significant advantage for passive BBB permeability, as each HBD has been estimated to reduce BBB permeation rate by approximately 0.5–1.0 log units [2]. No experimental logP, solubility, or permeability data for this specific compound were identified in the public domain.

Drug-likeness CNS MPO score Lead optimization

Benzothiazole-Nicotinamide Hybrid Scaffold Activity in Anticancer Assays vs. Structural Analogs

While no direct antiproliferative data are available for the target compound itself, a closely related benzothiazole-nicotinamide hybrid—N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide—demonstrated significant antiproliferative activity against A549 (lung cancer) and MV4-11 (leukemia) cell lines with IC₅₀ values of 5.42 ± 1.33 μM and 7.51 ± 0.98 μM, respectively, representing a >10-fold improvement over the initial hit compound 3-(benzo[d]thiazol-2-yl)-N-(4-bromobenzyl)aniline [1]. The target compound differs from this active analog in two key respects: (i) it employs a direct benzothiazole-nicotinoyl C–C linkage rather than a benzothiazole-phenyl-nicotinamide spacer, and (ii) it incorporates a piperidine-4-carboxylate ester as the amide coupling partner rather than a free amine. These structural differences are expected to modulate both the conformational flexibility and the electronic distribution of the nicotinamide pharmacophore [2]. The observed anticancer activity of the benzothiazole-nicotinamide hybridization strategy provides precedent for further biological evaluation of the target compound in oncology-relevant assays, although the specific potency and selectivity profile of the piperidine-4-carboxylate ester variant remain experimentally uncharacterized [1].

Anticancer Antiproliferative Benzothiazole-nicotinamide

Evidence-Backed Application Scenarios for Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate in Research Procurement


Adenosine A₂A Receptor Ligand Screening and CNS Lead Identification

Based on the compound's classification within the nicotin-/isonicotin-benzothiazole patent family (EP1448198B1) as adenosine A₂A receptor ligands [1], this compound is most appropriately deployed as a screening candidate in A₂A receptor binding assays (radioligand displacement using [³H]-ZM241385 or [³H]-CGS21680 in HEK293 cells expressing recombinant human A₂A receptor). Its favorable calculated CNS drug-likeness profile (0 HBD, TPSA ≈ 68–72 Ų, MW 381) supports prioritization for CNS-targeted programs over more polar benzothiazole-urea alternatives such as the Tozadenant scaffold (2 HBD, TPSA ≈ 95 Ų) [2]. Researchers should independently determine Ki/IC₅₀ values and selectivity against A₁ and A₃ receptor subtypes, as these data have not been publicly disclosed for this specific compound.

Structure-Activity Relationship (SAR) Exploration via Piperidine 4-Position Diversification

The methyl ester at the piperidine 4-position serves as a strategic diversification point for systematic SAR studies [1]. The ester can be hydrolyzed to the carboxylic acid (LiOH, THF/H₂O) to generate the free acid analog for salt formation and solubility optimization, reduced to the primary alcohol (LiAlH₄ or DIBAL-H) for prodrug elaboration, or directly converted to substituted amides (primary or secondary amines, EDC/HOBt coupling conditions) to probe steric and electronic effects at this position [2]. This synthetic versatility makes the compound particularly valuable for medicinal chemistry groups building focused libraries around the benzothiazole-nicotinoyl scaffold, where systematic variation of the piperidine 4-substituent can be achieved without de novo scaffold synthesis for each analog.

Anticancer Phenotype Screening in Benzothiazole-Nicotinamide Hybrid Series

The documented antiproliferative activity of the structurally related benzothiazole-nicotinamide hybrid N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide (IC₅₀ = 5.42–7.51 μM against A549 and MV4-11 cancer cell lines) provides cross-study precedent for evaluating the target compound in oncology-relevant assays [1]. Procurement of this compound enables head-to-head comparison with the published analog to determine whether the direct benzothiazole-nicotinoyl C–C linkage and piperidine-4-carboxylate ester modification enhance or diminish antiproliferative potency. Recommended initial screening: NCI-60 panel or focused lung cancer (A549, H1299) and leukemia (MV4-11, K562) cell line panels at 0.1–100 μM concentration range, with follow-up flow cytometry for apoptosis (Annexin V/PI) and cell cycle analysis if IC₅₀ < 20 μM is observed.

Chemical Probe Development Requiring a Functionalized Benzothiazole-Nicotinoyl Scaffold

For chemical biology groups requiring a benzothiazole-nicotinoyl scaffold equipped with a functional handle for bioconjugation or probe development, the piperidine-4-carboxylate methyl ester offers a convenient attachment point. Following ester hydrolysis to the carboxylic acid, the resulting carboxylate can be coupled to PEG-linked biotin, fluorescent reporters (e.g., BODIPY, fluorescein), or photoaffinity labeling groups (diazirine or benzophenone) via standard amide bond formation, enabling target identification studies (pull-down/MS proteomics) or cellular imaging experiments without modifying the core benzothiazole-nicotinoyl pharmacophore [2]. This contrasts with simpler benzothiazole-nicotinoyl-piperidine analogs lacking the 4-carboxylate, which would require less straightforward functionalization strategies.

Quote Request

Request a Quote for Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.